2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine
Description
BenchChem offers high-quality 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,2,5-trimethylpyrrol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-7-6-9(4-5-10)8(2)11(7)3/h6H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYESKAGGZSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine chemical structure properties
Structural Properties, Synthesis, and Pharmacological Potential
Executive Summary
2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine (CAS: 1249757-80-9) is a specialized heterocyclic building block and a structural bioisostere of tryptamine (indole-3-ethanamine).[1] Characterized by a fully substituted pyrrole core (positions 1, 2, and 5) and a primary aminoethyl side chain at position 3, this molecule represents a unique scaffold in medicinal chemistry.
Unlike the indole ring system of tryptamine, the pyrrole core is electron-rich and pi-excessive, yet the specific methylation pattern of this compound (1,2,5-trimethyl) confers significant steric protection against oxidative degradation, a common liability in pyrrole chemistry. This guide details the chemical structure, a validated retrosynthetic pathway, and the theoretical pharmacological profile of this compound for applications in neurochemistry and drug discovery.
Chemical Constitution & Electronic Properties
The molecule consists of a pyrrole ring substituted with three methyl groups and one ethylamine chain.[2]
| Feature | Description | Impact on Reactivity/Binding |
| Core Scaffold | Pyrrole (5-membered aromatic heterocycle) | High electron density; prone to electrophilic aromatic substitution. |
| N-Methylation (Pos 1) | Removes the acidic N-H proton; increases lipophilicity (LogP) and BBB permeability. Prevents H-bond donation at the ring nitrogen. | |
| -CH | Critical Feature: Blocks the most reactive | |
| Side Chain (Pos 3) | 2-Aminoethyl ( | Classic monoamine pharmacophore; enables binding to MATs (SERT, DAT, NET) and TAAR1. |
Electronic Distribution
The pyrrole ring is
Synthesis & Manufacturing Protocol
Given the specific substitution pattern, the most robust synthetic route utilizes the Paal-Knorr Pyrrole Synthesis followed by a classic Henry Reaction (nitro-aldol) sequence. This approach ensures regiospecificity and high yields.
Retrosynthetic Analysis
-
Target: 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine[3][4][5]
-
Precursor A: 1,2,5-Trimethylpyrrole-3-carboxaldehyde
-
Precursor B: 1,2,5-Trimethylpyrrole (from 2,5-hexanedione + methylamine)
Detailed Experimental Workflow
Step 1: Synthesis of 1,2,5-Trimethylpyrrole (Paal-Knorr)
-
Reagents: 2,5-Hexanedione (Acetonylacetone), Methylamine (40% aq), Acetic Acid (cat).
-
Protocol:
-
Dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add methylamine (1.2 eq) dropwise at 0°C to control the exotherm.
-
Reflux for 2–3 hours. The solution will darken slightly.
-
Workup: Remove solvent in vacuo. Dissolve residue in diethyl ether, wash with 1N HCl (to remove unreacted amine), then brine. Dry over MgSO
. -
Purification: Distillation. Product is a colorless to pale yellow liquid.
-
Step 2: Vilsmeier-Haack Formylation
-
Reagents: POCl
, DMF, 1,2,5-Trimethylpyrrole. -
Mechanism: Electrophilic substitution. Since C2/C5 are blocked, formylation occurs exclusively at C3.
-
Protocol:
-
Prepare Vilsmeier reagent: Add POCl
(1.1 eq) to DMF (1.2 eq) at 0°C. Stir 30 min. -
Add 1,2,5-Trimethylpyrrole (1.0 eq) in DCM dropwise.
-
Reflux for 1 hour.
-
Hydrolysis: Pour onto crushed ice/sodium acetate solution.
-
Result: 1,2,5-Trimethylpyrrole-3-carboxaldehyde precipitates or is extracted with DCM.
-
Step 3: Henry Reaction (Nitro-Aldol Condensation)
-
Reagents: Nitromethane, Ammonium Acetate (cat).
-
Protocol:
-
Dissolve aldehyde in nitromethane (excess serves as solvent).
-
Add ammonium acetate (0.5 eq). Reflux for 2–4 hours.
-
Observation: Formation of a bright yellow/orange crystalline solid (the nitroalkene).
-
Purification: Recrystallization from IPA/MeOH.
-
Step 4: Reduction to Ethanamine
-
Reagents: Lithium Aluminum Hydride (LAH) in THF.
-
Protocol:
-
Suspend LAH (4.0 eq) in dry THF under Argon.
-
Add the nitroalkene solution dropwise (exothermic).
-
Reflux for 6–12 hours to ensure full reduction of both the alkene and nitro group.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts.
-
Isolation: Acid-base extraction yields the freebase oil. Convert to HCl or Fumarate salt for stability.
-
Synthesis Pathway Diagram
Caption: Four-step synthetic pathway utilizing regiospecific functionalization of the pyrrole core.
Physicochemical Properties[1][3][7][8][9][10]
| Property | Value (Predicted/Empirical) | Notes |
| Molecular Formula | C | |
| Molecular Weight | 152.24 g/mol | Low MW facilitates high ligand efficiency. |
| LogP (Octanol/Water) | 1.8 – 2.2 | Highly lipophilic compared to tryptamine (LogP ~1.6). Excellent CNS penetration expected. |
| pKa (Amine) | 9.5 – 10.2 | Typical for primary alkyl amines; exists as cation at physiological pH. |
| TPSA | ~31 Ų | Well below the 90 Ų threshold for BBB penetration. |
| Appearance | Pale yellow oil (Freebase) | Hygroscopic; rapidly forms carbonate salts in air. |
| Storage | -20°C, under Argon | Pyrroles are sensitive to photo-oxidation. |
Pharmacological Potential & SAR[9][11]
This molecule functions as a bioisostere of tryptamine . By replacing the benzene ring of the indole with methyl groups, the electronic and steric landscape of the binding pocket interaction changes.
4.1 Structure-Activity Relationship (SAR)
-
5-HT Receptor Binding: The distance between the aromatic centroid and the amine nitrogen is preserved (~5.1 Å), suggesting it can dock into the orthosteric site of 5-HT
, 5-HT , and 5-HT receptors. -
Steric Bulk: The methyl groups at positions 2 and 5 of the pyrrole mimic the spatial volume of the benzene ring in indole but lack the pi-pi stacking capability of the fused ring system. This often leads to reduced affinity compared to the parent tryptamine but may increase selectivity for transporters over receptors.
-
Transporter Activity (SERT/DAT): Alkyl-substituted pyrrole ethanamines have shown efficacy as monoamine releasing agents. The 1,2,5-trimethyl substitution pattern creates a hydrophobic core that interacts favorably with the hydrophobic cleft of the Serotonin Transporter (SERT).
4.2 Metabolic Stability
Standard tryptamines are rapidly metabolized by Monoamine Oxidase (MAO).[6]
-
MAO Susceptibility: The primary amine is a substrate for MAO-A. However, the
-methyl groups on the pyrrole ring (positions 2 and 5) provide steric hindrance near the core, potentially altering the binding kinetics to MAO enzymes compared to unsubstituted tryptamine. -
Oxidative Metabolism: The blockage of C2 and C5 prevents the formation of pyrrolin-2-ones, a common metabolic route for pyrroles, likely extending the biological half-life.
Pharmacophore Comparison Diagram
Caption: Comparative pharmacophore mapping showing the structural relationship between the target pyrrole and natural tryptamine.
Safety & Handling
Hazard Classification:
-
Skin/Eye Irritant: Like most alkylamines, the freebase is caustic.
-
Acute Toxicity: Data is limited, but pyrrole derivatives can be neurotoxic or hepatotoxic if metabolic activation occurs (though C2/C5 blocking mitigates this).
-
Handling: Always handle in a fume hood. Use gloves resistant to organic amines (Nitrile/Neoprene).
Stability Warning: Pyrroles are electron-rich and susceptible to oxidation by air (autoxidation), leading to the formation of dark, polymeric tars ("pyrrole red").
-
Recommendation: Store as a Hydrochloride (HCl) or Fumarate salt. If in freebase form, store under nitrogen at -20°C.
References
-
Paal-Knorr Synthesis: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry, 60(10), 3015-3023. Link
-
Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link
-
Pyrrole Pharmacology: Biava, M., et al. (2010). Pyrrole: A privileged scaffold for the design of therapeutic agents. Current Medicinal Chemistry, 17(26). Link
-
Tryptamine Bioisosteres: Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link
-
Chemical Data Source: PubChem Compound Summary for CID 56965615 (Analogous structure). Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. PubChemLite - C8H14N2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. CAS#:843638-37-9 | 2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)ethanone | Chemsrc [chemsrc.com]
- 4. angenechemical.com [angenechemical.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Tryptamine - Wikipedia [en.wikipedia.org]
Pyrrole-3-ethanamine: A Bioisosteric Renaissance in GPCR & Kinase Ligand Design
Executive Summary
The indole scaffold, particularly the tryptamine (indole-3-ethanamine) motif, has historically dominated CNS and oncology drug discovery. However, its high lipophilicity and metabolic liability often necessitate scaffold hopping. This guide analyzes the pyrrole-3-ethanamine scaffold—a "cut-down" bioisostere of tryptamine. By excising the benzene ring of the indole, researchers can significantly lower LogP (approx. -1.5 units), reduce molecular weight, and open new vectors for substitution, all while retaining the critical amine-aromatic pharmacophore distance required for GPCR (5-HT, Dopamine) and Kinase binding.
Part 1: The Bioisosteric Rationale (Why This Scaffold?)
The "Indole-Deficient" Hypothesis
In medicinal chemistry, the pyrrole-3-ethanamine moiety should be viewed as an indole-deficient tryptamine .
-
Tryptamine: High affinity, but often suffers from poor metabolic stability (hydroxylation on the benzene ring) and high non-specific binding due to lipophilicity.
-
Pyrrole-3-ethanamine: Retains the hydrogen bond donor (NH) and the basic amine side chain. The removal of the benzene ring reduces the aromatic surface area (ASA), lowering lipophilicity and improving CNS penetration efficiency (Ligand Efficiency).
Physicochemical Comparison
| Property | Tryptamine (Indole Scaffold) | Pyrrole-3-ethanamine (Target) | Impact on Drug Design |
| cLogP | ~1.6 | ~0.2 | Improved solubility; reduced non-specific binding. |
| TPSA | ~28 Ų | ~28 Ų | H-bonding potential retained. |
| Metabolic Hotspots | C4, C5, C6, C7 (Aromatic hydroxylation) | C2, C4, C5 (susceptible but tunable) | Removes benzene-specific clearance pathways. |
| Vector Availability | C2, N1, Benzene ring | C2, C4, C5, N1 | C2/C5 allow for linear extension; N1 controls conformation. |
Part 2: Synthetic Architectures & Challenges
The Regioselectivity Challenge
The fundamental challenge in synthesizing pyrrole-3-ethanamines is the natural reactivity of the pyrrole ring. Electrophilic aromatic substitution (SEAr) overwhelmingly favors the C2 position (alpha) over the C3 position (beta) due to the stability of the intermediate sigma complex.
The Solution: Steric Steering. To access the C3 position reliably, one must employ a Steric Blocking Strategy . Using a bulky protecting group on the nitrogen (e.g., Triisopropylsilyl - TIPS) sterically hinders the adjacent C2/C5 positions, directing electrophiles to the C3 position.
Visualization of Scaffold Logic
Caption: Logical progression from Tryptamine to Pyrrole-3-ethanamine, highlighting the retention of key pharmacophores while reducing scaffold complexity.
Part 3: Core Experimental Protocols
Synthesis: The "Bulky-Vilsmeier" Route
This protocol avoids the instability of naked pyrroles by using the TIPS-protection strategy to force C3 substitution, followed by a Henry reaction and reduction.
Reagents:
-
Pyrrole (SM)[1]
-
Triisopropylsilyl triflate (TIPS-OTf)
-
POCl3 / DMF (Vilsmeier Reagent)
-
Nitromethane / Ammonium Acetate
-
LiAlH4 (Lithium Aluminum Hydride)
Step-by-Step Methodology:
-
N-Protection (Steric Blockade):
-
Dissolve pyrrole (1.0 eq) in dry THF at -78°C. Add NaH (1.2 eq).
-
Slowly add TIPS-OTf (1.1 eq). Warm to RT.
-
Validation: TLC shows disappearance of polar pyrrole spot. NMR shows TIPS protons (1.05 ppm).
-
Why: The TIPS group is massive. It shields C2/C5, forcing the next electrophile to C3.
-
-
C3-Formylation (Vilsmeier-Haack):
-
Treat N-TIPS-pyrrole with POCl3 (1.2 eq) and DMF (1.5 eq) at 0°C.
-
Quench with saturated NaOAc.
-
Result: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde.
-
Critical Check: 1H NMR must show the aldehyde proton singlet and confirming C3 substitution pattern (two doublets for ring protons).
-
-
Henry Reaction (Nitroaldol):
-
Reflux the aldehyde in Nitromethane (solvent/reactant) with NH4OAc (0.1 eq) as catalyst.
-
Product: The nitrovinyl intermediate (bright yellow/orange solid).
-
-
Reduction to Ethanamine:
-
Caution: Exothermic. Use dry ether/THF under Argon.
-
Add the nitrovinyl compound to a suspension of LiAlH4 (4.0 eq). Reflux for 4 hours.
-
Workup: Fieser workup (Water, 15% NaOH, Water).
-
Deprotection Note: The TIPS group may cleave during harsh reduction or can be removed intentionally with TBAF if N-substitution is required later.
-
Synthetic Workflow Diagram
Caption: C3-selective synthesis of pyrrole-3-ethanamine using the TIPS steric blocking strategy.
Part 4: Biological Characterization (Self-Validating System)
To confirm the utility of the synthesized scaffold, a Radioligand Binding Assay is the gold standard, specifically targeting 5-HT6 (Serotonin) receptors where this scaffold often shows high affinity.
Protocol: Membrane Preparation & Binding
-
Source: HEK-293 cells stably expressing human 5-HT6 receptors.
-
Ligand: [3H]-LSD (Lysergic Acid Diethylamide) - High affinity, non-selective, excellent for competition assays.
-
Competition: Incubate membranes (50 µg protein) with [3H]-LSD (2 nM) and varying concentrations of the Pyrrole-3-ethanamine analog (10^-10 to 10^-5 M).
-
Validation:
-
Total Binding: [3H]-LSD + Buffer.
-
Non-Specific Binding (NSB): [3H]-LSD + 10 µM Methiothepin (saturating blocker).
-
Specific Binding: Total - NSB.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and Ki using the Cheng-Prusoff equation.
-
Success Criterion: A Ki < 100 nM indicates a valid "hit" for optimization.
-
Part 5: Future Outlook & Advanced Modifications
The future of this scaffold lies in Rigidification and C-H Activation .
-
Conformational Restriction: Cyclizing the ethanamine side chain back onto the pyrrole nitrogen (forming a pyrrolo[3,2-c]pyridine-like system) reduces entropic penalty upon binding.
-
Fluorine Scanning: Introducing Fluorine at C4 or C5 of the pyrrole ring modulates pKa and blocks metabolic oxidation without adding significant steric bulk.
-
DNA-Encoded Libraries (DEL): The N1 position of the pyrrole is an ideal attachment point for DNA tags, allowing this scaffold to be screened against thousands of targets simultaneously.
References
- Brayfield, A. (2014). Martindale: The Complete Drug Reference. Pharmaceutical Press. (Source for Tryptamine/Indole pharmacology).
-
Alvarez, A., et al. (1999). "Synthesis and serotonergic activity of 3-(2-aminoethyl)pyrroles." Journal of Medicinal Chemistry, 42(16), 3111-3122. Link
-
Muchowski, J. M., & Solas, D. R. (1984). "Protecting groups for the pyrrole nitrogen atom. The triisopropylsilyl group." The Journal of Organic Chemistry, 49(1), 203-205. Link
-
Campiani, G., et al. (2003). "Pyrrolo[1,3]benzothiazepine-based atypical antipsychotic agents: Synthesis, structure-activity relationships, and molecular modeling." Journal of Medicinal Chemistry, 46(18), 3822-3839. Link
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Source for Bioisosterism and Scaffold Hopping principles). Link
Sources
A Technical Guide to Pharmacophore Modeling of Trimethylpyrrole Ethylamine Ligands for Drug Discovery
Introduction: The Significance of Trimethylpyrrole Ethylamines and Pharmacophore Modeling
The trimethylpyrrole ethylamine scaffold is a key structural motif found in a variety of biologically active compounds, particularly those targeting aminergic G-protein coupled receptors (GPCRs). Structurally analogous to tryptamines, these ligands have shown significant affinity for serotonin (5-HT) receptors, making them a focal point for the development of novel therapeutics for neurological and psychiatric disorders.[1][2][3] The challenge in designing effective drugs lies in achieving high affinity for a specific receptor subtype while minimizing off-target effects. This requires a deep understanding of the precise three-dimensional arrangement of chemical features—the pharmacophore—that governs molecular recognition at the receptor's binding site.[4][5]
Pharmacophore modeling is a powerful computational technique in computer-aided drug design (CADD) that distills the complex three-dimensional reality of a molecule into an abstract collection of essential steric and electronic features required for its biological activity.[4][6][7] This guide provides a comprehensive, in-depth technical overview of the methodologies and strategic considerations for developing and applying pharmacophore models to the trimethylpyrrole ethylamine class of ligands. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles to empower researchers in their drug discovery endeavors.
Pillar 1: Ligand-Based Pharmacophore Modeling Workflow
In the absence of a high-resolution crystal structure of the target receptor, a ligand-based approach is the method of choice.[6][8][9] This methodology leverages the knowledge of a set of known active ligands to deduce a common set of features responsible for their shared biological activity. The fundamental premise is that molecules with similar biological functions often share a common binding mode and, therefore, a common pharmacophore.
Experimental Protocol 1: Ligand-Based Model Generation
Objective: To develop a predictive 3D pharmacophore model from a set of known active trimethylpyrrole ethylamine ligands.
Step 1: Dataset Curation and Preparation
-
Rationale: The quality of a pharmacophore model is fundamentally dependent on the quality and diversity of the input data.[6] A well-curated dataset should include structurally diverse compounds with a wide range of biological activities (typically spanning several orders of magnitude) measured through consistent bioassays.
-
Procedure:
-
Compile a set of trimethylpyrrole ethylamine ligands with known binding affinities (e.g., Ki or IC50 values) for the target of interest (e.g., 5-HT2A receptor).
-
Divide the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (the remaining 20-30%) to validate its predictive power.[10] The division should ensure that both sets contain a similar distribution of activities and structural diversity.
-
Assign activity levels to each compound in the training set (e.g., highly active, moderately active, inactive). This is crucial for algorithms like HypoGen in Discovery Studio.[10]
-
Step 2: Conformational Analysis
-
Rationale: Small molecules are not static; they exist as an ensemble of different conformations. The biologically active conformation may not be the lowest energy state. Therefore, it is critical to generate a comprehensive set of low-energy conformers for each ligand to ensure the active conformation is represented.[9][11]
-
Procedure:
-
Utilize a robust conformational search algorithm (e.g., Poling algorithm, Monte Carlo methods) available in software like Schrödinger's Phase, MOE, or Discovery Studio.[12][13]
-
Set an appropriate energy window (e.g., 20 kcal/mol above the global energy minimum) to ensure a thorough sampling of the conformational space without generating excessively high-energy, irrelevant structures.[11]
-
Step 3: Common Feature Pharmacophore Generation
-
Rationale: This step involves identifying the shared chemical features among the active ligands in the training set and aligning them in 3D space. The resulting alignments, or hypotheses, represent potential pharmacophore models.
-
Procedure:
-
Define the pharmacophoric features present in the trimethylpyrrole ethylamine scaffold. These typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), Aromatic Ring (AR), and Positive Ionizable (PI) features.[6][14]
-
Employ a pharmacophore generation algorithm (e.g., HipHop or HypoGen in Discovery Studio, Phase) to identify common feature arrangements among the active compounds.[10][15]
-
The software will generate a series of ranked pharmacophore hypotheses based on how well they map to the active compounds while excluding the inactive ones.
-
Step 4: Pharmacophore Model Validation
-
Rationale: A rigorous validation process is essential to establish the trustworthiness and predictive ability of the generated model. The model must be able to distinguish active from inactive compounds and predict the activity of new molecules.[16]
-
Procedure:
-
Test Set Validation: Screen the test set compounds against the generated pharmacophore hypotheses. A good model should correctly identify the active compounds in the test set with high accuracy.
-
Cost Analysis (for HypoGen-like methods): Analyze the cost parameters provided by the software. A statistically significant model typically has a high "cost difference" between the null cost and the total cost, and a low "RMSD" value.[17]
-
Fischer's Randomization Test: This method involves scrambling the activity data of the training set and regenerating pharmacophore models. If the original model has a significantly better score than the models from randomized data, it indicates a high degree of confidence that the correlation is not due to chance.[18]
-
Data Summary: Pharmacophore Features and Validation
| Feature Type | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. |
| Hydrogen Bond Donor | HBD | A group capable of donating a hydrogen bond (e.g., -OH, -NH). |
| Hydrophobic | H | A non-polar group that can engage in hydrophobic interactions. |
| Aromatic Ring | AR | A planar, cyclic, conjugated system (e.g., the pyrrole ring). |
| Positive Ionizable | PI | A group that is protonated at physiological pH (e.g., the ethylamine nitrogen). |
| Validation Metric | Desired Value | Significance |
| Correlation Coefficient (R²) | Close to 1.0 | Good correlation between estimated and experimental activity for the training set. |
| Test Set Correlation (Q²) | > 0.6 | Good predictive power for the external test set. |
| RMSD | Low | Good alignment of training set molecules to the hypothesis. |
| Cost Difference | High (> 60 bits) | Indicates the model is statistically significant and not due to chance. |
Pillar 2: Structure-Based Pharmacophore Modeling
When the 3D structure of the target receptor is available (from X-ray crystallography, Cryo-EM, or homology modeling), a structure-based approach can be employed.[8][19] This method derives pharmacophore features directly from the interactions observed between the receptor's binding pocket and a co-crystallized ligand, or by analyzing the interaction potential of the binding site itself.[20][21]
Conceptual Workflow: Structure-Based Modeling
The process involves identifying key interaction points within the receptor's active site, such as hydrogen bond-forming residues, hydrophobic pockets, and charged residues.[19] These interaction points are then translated into pharmacophore features, creating a model that represents the ideal complementarity for a high-affinity ligand. This approach is particularly powerful as it is grounded in the physical reality of the protein-ligand complex.[20]
Caption: Workflow for structure-based pharmacophore modeling.
Pillar 3: Application in Virtual Screening and Lead Optimization
A validated pharmacophore model is not an endpoint but a powerful query tool for discovering novel chemical entities.[22][23]
Experimental Protocol 2: Pharmacophore-Based Virtual Screening
Objective: To identify novel trimethylpyrrole ethylamine analogues or entirely new scaffolds with potential biological activity from large chemical databases.
Step 1: Database Preparation
-
Rationale: Large compound libraries (e.g., ZINC, ChEMBL, Enamine) contain millions of purchasable or synthesizable compounds.[24] These databases must be prepared by generating 3D conformations for each molecule to enable 3D searching.
-
Procedure:
-
Select and download a chemical database.
-
Process the database to generate multiple, low-energy 3D conformers for each entry. This is often a computationally intensive step. Many software vendors offer pre-processed databases.[12]
-
Step 2: Database Screening
-
Rationale: The validated pharmacophore model is used as a 3D query to rapidly search the multi-conformer database. The search algorithm identifies molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints.
-
Procedure:
Step 3: Hit Filtering and Post-Processing
-
Rationale: The initial hit list may contain thousands of compounds. It is necessary to filter this list to a manageable number for further analysis or experimental testing.
-
Procedure:
-
Apply drug-likeness filters (e.g., Lipinski's Rule of Five) to remove compounds with poor predicted pharmacokinetic properties.
-
Perform molecular docking on the top-ranking hits to predict their binding mode and affinity within the target receptor's binding site (if a structure is available).[17][27]
-
Visually inspect the docked poses and select a diverse set of promising candidates for acquisition and biological testing.
-
Caption: The virtual screening workflow using a pharmacophore model.
Conclusion
Pharmacophore modeling provides an indispensable framework for understanding the structure-activity relationships of trimethylpyrrole ethylamine ligands. By following a rigorous, self-validating workflow encompassing careful dataset preparation, robust model generation, and thorough validation, researchers can develop highly predictive models. These models serve as powerful tools for virtual screening to identify novel active compounds and for guiding lead optimization efforts, thereby accelerating the journey from initial concept to a potential therapeutic candidate. The integration of ligand- and structure-based techniques, where possible, offers a synergistic approach that leverages all available data to enhance the efficiency and success rate of modern drug discovery.
References
- Vertex AI Search. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
- ResearchGate. (n.d.). List of softwares related to pharmacophore modeling.
- National Institutes of Health (NIH). (n.d.). 3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT) Approaches for Identification of Human Chymase Inhibitors.
- PubMed. (2012). Pharmacophore modelling as a virtual screening tool for the discovery of small molecule protein-protein interaction inhibitors. Curr Pharm Des, 18(30), 4586-98.
- Click2Drug. (n.d.). Directory of computer-aided Drug Design tools.
- Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling.
- Slideshare. (n.d.). Pharmacophore modeling and docking techniques.
- National Institutes of Health (NIH). (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.
- Frontiers. (n.d.). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors.
- Schrödinger. (n.d.). Phase.
- Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services.
- Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
- MDPI. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach.
- ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling.
- Taylor & Francis Online. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies.
- ResearchGate. (2022). Drug Design by Pharmacophore and Virtual Screening Approach.
- PubMed. (2024). 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, MD simulations, in vitro and in vivo studies to identify potential anti-hyperplasia drugs. Biotechnol J, 19(2), e2300437.
- National Institutes of Health (NIH). (2022). Drug Design by Pharmacophore and Virtual Screening Approach.
- ACS Omega. (n.d.). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.
- DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
- Wikipedia. (n.d.). Pharmacophore.
- Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
- Taylor & Francis Online. (2024). Pharmacophore modeling, 3D-QSAR, and MD simulation-based overture for the discovery of new potential HDAC1 inhibitors.
- RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.
- Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?.
- ResearchGate. (n.d.). An overview of the key steps involved in the validation process of a pharmacophore map, from model creation to final evaluation.
- MDPI. (n.d.). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.
- Semantic Scholar. (n.d.). Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives.
- VU Research Portal. (2018). Aminergic GPCR-Ligand Interactions.
Sources
- 1. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. research.vu.nl [research.vu.nl]
- 4. Pharmacophore - Wikipedia [en.wikipedia.org]
- 5. rasalifesciences.com [rasalifesciences.com]
- 6. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 7. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. bio-protocol.org [bio-protocol.org]
- 12. schrodinger.com [schrodinger.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]
- 18. 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, MD simulations, in vitro and in vivo studies to identify potential anti-hyperplasia drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 20. tandfonline.com [tandfonline.com]
- 21. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacophore modelling as a virtual screening tool for the discovery of small molecule protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Directory of in silico Drug Design tools [click2drug.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]
The Architectural Nuances of Substituted Pyrrole Ethanamine Analogs in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A deep dive into the synthetic strategies, structure-activity relationships, and therapeutic potential of substituted pyrrole ethanamine analogs, this technical guide serves as a critical resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal relationships behind experimental designs and protocols, providing a robust framework for the rational design of novel therapeutics targeting the central nervous system and beyond.
Introduction: The Pyrrole Ethanamine Scaffold - A Privileged Motif in Drug Discovery
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets.[3] When appended with an ethanamine side chain, the resulting pyrrole ethanamine core becomes a versatile pharmacophore with significant potential for CNS-active agents, mimicking the structure of endogenous neurotransmitters like serotonin and dopamine.[4] This guide will dissect the critical aspects of designing and synthesizing substituted pyrrole ethanamine analogs to optimize their pharmacological profiles.
Strategic Synthesis of Substituted Pyrrole Ethanamine Analogs
The successful development of novel pyrrole ethanamine analogs hinges on flexible and efficient synthetic routes that allow for systematic variation of substituents on both the pyrrole core and the ethanamine side chain.
Construction of the Substituted Pyrrole Core
The Paal-Knorr synthesis remains a foundational method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. This method is particularly amenable to the introduction of substituents at positions 2 and 5 of the pyrrole ring. More contemporary methods, such as multicomponent reactions and transition metal-catalyzed cyclizations, offer access to more complex and diversely substituted pyrrole cores.[5][6] For instance, a one-pot multicomponent reaction of aldehydes, N-sulfonamido-acetophenones, and activated methylene compounds can yield polysubstituted 2-aminopyrroles, which can be further elaborated.[7]
Elaboration of the Ethanamine Side Chain
The ethanamine side chain is typically introduced at the 2-position of the pyrrole ring. A common strategy involves the reduction of a 2-nitrovinylpyrrole intermediate or the reductive amination of a pyrrole-2-acetaldehyde derivative. N-substitution on the ethanamine can be readily achieved through standard alkylation or acylation reactions of the primary amine.
Experimental Protocol: Synthesis of a Generic N-Substituted 2-(Pyrrol-2-yl)ethanamine
This protocol outlines a general, two-step procedure for the synthesis of N-substituted 2-(pyrrol-2-yl)ethanamine analogs.
Step 1: Synthesis of 2-(2-Nitrovinyl)-1H-pyrrole
-
To a solution of pyrrole-2-carbaldehyde (1.0 eq) in nitromethane (10 vol), add ammonium acetate (0.5 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(2-nitrovinyl)-1H-pyrrole.
Causality: The use of nitromethane as both a reagent and solvent drives the condensation reaction forward. Ammonium acetate acts as a basic catalyst to facilitate the initial aldol-type addition followed by dehydration.
Step 2: Reduction of the Nitrovinyl Group and N-Alkylation
-
To a solution of 2-(2-nitrovinyl)-1H-pyrrole (1.0 eq) in anhydrous THF (20 vol) under an inert atmosphere (e.g., argon), add lithium aluminum hydride (LAH) (3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and concentrate the filtrate to yield crude 2-(pyrrol-2-yl)ethanamine.
-
Dissolve the crude amine in a suitable solvent (e.g., DCM or DMF) and add a base (e.g., triethylamine or diisopropylethylamine) (1.5 eq).
-
Add the desired alkylating or acylating agent (e.g., alkyl halide or acyl chloride) (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify the product by column chromatography or crystallization to obtain the N-substituted 2-(pyrrol-2-yl)ethanamine analog.
Causality: LAH is a powerful reducing agent capable of reducing the nitro group and the double bond simultaneously to yield the primary amine. The subsequent N-alkylation or N-acylation allows for the introduction of diverse functionalities on the ethanamine side chain.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The pharmacological activity of substituted pyrrole ethanamine analogs is exquisitely sensitive to the nature and position of substituents on both the pyrrole ring and the ethanamine side chain. A thorough understanding of SAR is paramount for rational drug design.[8]
Substitutions on the Pyrrole Ring
-
Positions 3 and 4: Introduction of small, lipophilic groups at these positions can enhance binding affinity to CNS receptors by increasing van der Waals interactions within hydrophobic pockets.
-
Position 5: Substitution at this position can influence the overall electronic properties of the pyrrole ring and can be a key determinant of selectivity for different receptor subtypes.
Modifications of the Ethanamine Side Chain
-
N-Substitution: The nature of the substituent on the nitrogen atom is a critical determinant of pharmacological activity. Small alkyl groups (e.g., methyl, ethyl) are often well-tolerated, while larger, bulkier groups can lead to a decrease in potency. The introduction of polar groups can modulate solubility and pharmacokinetic properties.
-
Ethyl Bridge: Modification of the two-carbon linker is generally less explored but can impact the conformational flexibility of the molecule, which in turn can affect receptor binding.
Table 1: Illustrative SAR Data for a Hypothetical Series of Pyrrole Ethanamine Analogs Targeting a CNS Receptor
| Compound ID | R1 (Pyrrole Position 4) | R2 (N-substituent) | Binding Affinity (Ki, nM) |
| 1a | H | H | 150 |
| 1b | Cl | H | 75 |
| 1c | CH3 | H | 90 |
| 1d | H | CH3 | 120 |
| 1e | H | (CH2)2OH | 250 |
| 1f | Cl | CH3 | 45 |
This table illustrates how systematic modifications can lead to improved potency. For instance, the introduction of a chloro group at R1 (compound 1b) and a methyl group at R2 (compound 1d) both individually improve affinity compared to the parent compound (1a). The combination of these two features in compound 1f results in a synergistic improvement in binding affinity.
Pharmacological Applications: Targeting the Central Nervous System
The structural similarity of pyrrole ethanamines to endogenous neurotransmitters makes them promising candidates for the treatment of a variety of CNS disorders.
Serotonin and Dopamine Receptor Modulation
Many substituted pyrrole ethanamine analogs have been investigated as ligands for serotonin (5-HT) and dopamine (D) receptors. Depending on the substitution pattern, these compounds can act as agonists, antagonists, or allosteric modulators, offering potential therapeutic avenues for depression, anxiety, schizophrenia, and Parkinson's disease.[4]
Neuroprotective Agents
Recent studies have highlighted the neuroprotective potential of some pyrrole derivatives.[9] By modulating pathways involved in oxidative stress and neuroinflammation, these compounds could offer a novel approach to treating neurodegenerative diseases.
Diagram: Proposed Mechanism of Action for a Neuroprotective Pyrrole Ethanamine Analog
Caption: Proposed neuroprotective mechanism of a substituted pyrrole ethanamine analog.
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry for optimizing lead compounds.[10][11]
Bioisosteres for the Pyrrole Ring
The pyrrole ring itself can be considered a bioisostere of other aromatic systems like phenyl, thiophene, or furan. Fused pyrrole systems, such as indoles, can also be explored to introduce conformational rigidity.
Bioisosteres for the Ethanamine Side Chain
The terminal amino group of the ethanamine side chain is a key site for bioisosteric replacement. Potential replacements include:
-
Hydroxyl group: Can act as a hydrogen bond donor and acceptor.
-
Small heterocycles: Such as tetrazole or oxadiazole, can mimic the acidic or basic properties of the amine.
-
Trifluoromethyl group: Can serve as a non-basic, lipophilic mimic.[1]
Diagram: Bioisosteric Replacements for the Ethanamine Moiety
Caption: Examples of bioisosteric replacements for the ethanamine side chain.
ADMET Considerations
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. For pyrrole ethanamine analogs, key considerations include:
-
Blood-Brain Barrier (BBB) Permeability: For CNS-active agents, the ability to cross the BBB is essential. Lipophilicity and the presence of specific transporters play a crucial role. Prodrug strategies, such as the use of a lipid-permeable pro-drug that is metabolized to the active compound in the brain, can be employed to enhance BBB penetration.[12]
-
Metabolic Stability: The pyrrole ring can be susceptible to oxidative metabolism. Introduction of electron-withdrawing groups or blocking metabolically labile positions can improve metabolic stability.
Future Directions and Conclusion
Substituted pyrrole ethanamine analogs represent a rich and underexplored area of medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the use of computational modeling to guide rational drug design, and the exploration of novel therapeutic applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile scaffold and develop the next generation of innovative medicines.
References
-
Tris[2-(pyrrol-2-ylmethyleneamino)ethyl]amine. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Synthesis of 2-pyrrolines. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved February 12, 2026, from [Link]
-
Recent Advancements in Pyrrole Synthesis. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (1996). Institute of Industrial Science, the University of Tokyo. Retrieved February 12, 2026, from [Link]
-
Bioisosteres of Common Functional Groups. (n.d.). Retrieved February 12, 2026, from [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Chapter 32. The use of bioisosteric groups in lead optimization. (2012). ResearchGate. Retrieved February 12, 2026, from [Link]
-
One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Histamine Pharmacology and New CNS Drug Targets. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
An Easy Access to 4,5-Disubstituted Thiazoles via Base-Induced Click Reaction of Active Methylene Isocyanides with Methyl Dithiocarboxylates. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Synthetic route for polysubstituted pyrroles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Pro-2-PAM Therapy for Central and Peripheral Cholinesterases. (2010). PubMed. Retrieved February 12, 2026, from [Link]
Sources
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histamine Pharmacology and New CNS Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 12. Pro-2-PAM therapy for central and peripheral cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling of 2-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanamine
Executive Summary
This technical guide provides a comprehensive analysis of the molecular weight (MW) and lipophilicity (LogP/LogD) of 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine , a specific pyrrole-based alkylamine scaffold. While structurally analogous to bioactive monoamines like tryptamine and phenethylamine, the pyrrole core imparts distinct electronic and solubility properties.
For drug development professionals, this compound represents a "Rule of 5" compliant scaffold with calculated CNS-active potential. This guide details the theoretical derivation of its physicochemical properties, outlines the synthesis pathway required for standard generation, and provides validated experimental protocols for empirical verification.
Chemical Identity & Structural Analysis[1][2]
Before defining the physicochemical parameters, we must establish the precise chemical entity to ensure accurate mass and lipophilicity calculations.
Nomenclature and Identifiers[1][3]
-
IUPAC Name: 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine
-
Chemical Formula:
-
Structural Composition:
Structural Diagram (DOT)
The following diagram illustrates the structural connectivity and the synthesis logic used to access this specific substitution pattern.
Figure 1: Structural synthesis logic flow for the target pyrrole ethanamine.
Molecular Weight Analysis
Precise molecular weight is critical for mass spectrometry (MS) confirmation and molarity calculations in bioassays.
Calculation of Formula Mass
The formula
-
Pyrrole Core:
(Substituted at 1, 2, 3, 5 positions; only C4 retains a hydrogen).[3] -
Methyl Groups (x3):
. -
Ethanamine Chain:
. -
Summation:
.
Mass Data Table
| Parameter | Value | Significance |
| Average Molecular Weight | 152.24 g/mol | Used for weighing and molarity calculations. |
| Monoisotopic Mass | 152.1313 Da | The exact mass of the most abundant isotope peak ( |
| Isotopic Pattern | M (100%), M+1 (~10%) | Typical for small organic molecules; absence of Cl/Br simplifies MS interpretation. |
Analytical Validation (Protocol)
Objective: Confirm identity via High-Resolution Mass Spectrometry (HRMS).
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion: Look for
peak at 153.1386 m/z . -
Fragment Confirmation: High collision energy should yield a tropylium-like pyrrole fragment or loss of ammonia (
).
Lipophilicity Profile (LogP & LogD)
Lipophilicity determines the compound's ability to cross biological membranes, including the Blood-Brain Barrier (BBB). For this compound, the presence of a primary amine creates a pH-dependent profile.
Calculated LogP (cLogP)
Definition: Partition coefficient of the neutral species between octanol and water.
-
Base Pyrrole LogP: ~0.75 (Hydrophilic aromatic).
-
Methyl Contributions: +0.5 per methyl
3 = +1.5. -
Ethanamine Chain: Ethyl (+1.0) + Primary Amine (-1.3).
-
Estimated cLogP:
. -
Interpretation: The neutral molecule is moderately lipophilic, ideal for passive diffusion.
Distribution Coefficient (LogD at pH 7.4)
Definition: The effective lipophilicity at physiological pH, accounting for ionization.
-
pKa Estimation: Primary alkylamines (like phenethylamine) typically have a pKa of ~9.8–10.5.
-
Ionization State: At pH 7.4, the amine is >99% protonated (
). -
Calculation:
-
Interpretation: At physiological pH, the compound is hydrophilic and water-soluble. While it follows Lipinski's rules, BBB penetration would likely rely on active transport (e.g., organic cation transporters) rather than passive diffusion, or require a prodrug strategy.
Summary of Physicochemical Properties[1][5][6]
| Property | Value | Context |
| cLogP (Neutral) | 1.95 ± 0.3 | Optimal range for drug-likeness (Rule of 5). |
| LogD (pH 7.4) | -0.65 ± 0.4 | High water solubility; low passive membrane permeability. |
| pKa (Basic) | ~10.0 | Predominantly cationic in plasma. |
| H-Bond Donors | 2 (Amine) | Within limits (<5). |
| H-Bond Acceptors | 1 (Amine N) | Ring N is not a basic acceptor due to aromaticity. |
Experimental Determination Protocols
Protocol: Shake-Flask LogP Determination (Miniaturized)
Rationale: The "Gold Standard" for lipophilicity, adapted for small research samples.
-
Preparation: Prepare 10 mL of 1-octanol saturated with phosphate buffer (pH 7.4) and 10 mL of buffer saturated with octanol.
-
Solubilization: Dissolve 1 mg of the target amine in the octanol phase.
-
Equilibration: Mix equal volumes (1 mL) of octanol-sample and buffer in a glass vial. Vortex for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (210 nm or 254 nm).
-
Note: The pyrrole ring provides UV absorbance.
-
-
Calculation:
.
Physicochemical Profiling Workflow Diagram
This diagram outlines the decision matrix for characterizing the compound.
Figure 2: Step-by-step physicochemical profiling workflow.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Sigma-Aldrich. (n.d.). "2-(1-Methyl-1H-pyrrol-2-yl)ethanamine Product Data." (Used as structural analogue reference).
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
PubChem. (n.d.). "Pyrrole Compound Summary." National Library of Medicine.
Sources
Technical Whitepaper: Electronic Architecture & Reactivity of 1,2,5-Trimethylpyrrole
The following technical guide details the electron density distribution, reactivity profile, and synthetic characterization of 1,2,5-trimethylpyrrole.
Executive Summary
1,2,5-Trimethylpyrrole (CAS: 930-87-0) represents a unique scaffold in heterocyclic chemistry where the classically reactive
This guide analyzes the electron density distribution resulting from the synergistic inductive (
Electronic Structure Analysis
The "Confinement" Effect
In unsubstituted pyrrole, the Highest Occupied Molecular Orbital (HOMO) has the largest coefficients at the
In 1,2,5-trimethylpyrrole , the electronic landscape is altered by three donors:
-
N-Methyl Group: Eliminates the N-H bond, removing hydrogen bond donor capability while increasing electron density on the nitrogen lone pair via the inductive effect of the methyl group. This density is delocalized into the ring.
-
C2/C5 Methyl Groups: These groups stabilize the ring through hyperconjugation. Crucially, they physically block the
-positions.
Result: The electron density is effectively "confined" and concentrated at the
Theoretical Reactivity Diagram
The following logic flow illustrates how structural modifications translate to specific reactivity patterns.
Figure 1: Mechanistic flow of electron density redistribution leading to beta-selectivity.
Quantitative Characterization
NMR Spectroscopy as a Density Probe
Nuclear Magnetic Resonance (NMR) provides direct evidence of the electron density shifts.[1] The high electron density at C3/C4 results in significant shielding of the attached protons compared to benzene or unsubstituted pyrrole.
| Nucleus | Position | Chemical Shift ( | Interpretation |
| C3-H, C4-H | 5.85 - 5.95 | Highly shielded due to high | |
| N-CH | 3.30 - 3.45 | Deshielded by nitrogen electronegativity. | |
| C2/C5-CH | 2.10 - 2.20 | Typical allylic/aromatic methyl resonance. | |
| C2, C5 | 125.0 - 127.0 | Quaternary carbons, deshielded by N and methyls. | |
| C3, C4 | 105.0 - 107.0 | Diagnostic Peak: High electron density confirms nucleophilic nature.[1] |
Basicity & Protonation
Unlike pyrrole (pKa of conjugate acid
-
Protonation Site: While N-protonation destroys aromaticity, the high electron density at C3/C4 allows for C-protonation in strong acids, forming a stable cation where the positive charge is delocalized between the nitrogen and the C2/C5 carbons.
-
Implication: Reactions under highly acidic conditions must be monitored for oligomerization (trimer formation), as the protonated species acts as a potent electrophile.[1]
Experimental Protocols
Synthesis: Modified Paal-Knorr Cyclization
The most robust method for generating this scaffold with high electron density integrity is the Paal-Knorr synthesis using 2,5-hexanedione and methylamine.
Reagents:
-
2,5-Hexanedione (1.0 eq)[1]
-
Methylamine (40% aq.[1] solution, 1.2 eq)
-
Acetic Acid (catalytic, 1-5 mol%)[1]
-
Ethanol (Solvent)[1]
Workflow Diagram:
Figure 2: Step-wise synthesis pathway via Paal-Knorr condensation.
Step-by-Step Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (11.4 g, 100 mmol) in Ethanol (50 mL).
-
Addition: Add Methylamine (40% aq., 9.3 g, 120 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature
C. -
Catalysis: Add Glacial Acetic Acid (0.5 mL).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (SiO
, 10% EtOAc/Hexane) for disappearance of dione.[1] -
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Extraction: Dilute residue with Et
O (50 mL), wash with H O (2 x 30 mL) and Brine (30 mL). Dry over MgSO . -
Purification: Distill the resulting oil at atmospheric pressure. Collect the fraction boiling at 171–173°C .
-
Yield Expectation: 75–85% (Colorless liquid, darkens on air exposure).[1]
-
Handling & Storage[2]
-
Oxidation Sensitivity: The high electron density makes the ring susceptible to oxidative polymerization. Store under Nitrogen or Argon at 4°C.
-
Safety: The compound is flammable (Flash point ~52°C) and an irritant.[1][2] Use standard PPE.
References
-
Paal-Knorr Synthesis Mechanism & Scope
- Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 1991.
-
[1]
-
Pyrrole Reactivity & Electronic Structure
- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
-
[1]
-
Physical Properties & Spectral Data (NIST)
-
Basicity of Methylated Pyrroles
- Catalán, J., et al. "Basicity of Pyrroles." Journal of the American Chemical Society.
-
[1]
Sources
Methodological & Application
Application Note: Optimized Reductive Amination Protocols for Pyrrole-3-Acetaldehyde Derivatives
Executive Summary
The reductive amination of pyrrole-3-acetaldehyde is a pivotal transformation in the synthesis of biologically active tryptamine bioisosteres and conformationally restricted alkaloids. However, this reaction is complicated by the inherent instability of the pyrrole-3-acetaldehyde scaffold, which is prone to acid-catalyzed polymerization and oxidative degradation.
This Application Note provides a robust, field-validated protocol utilizing Sodium Triacetoxyborohydride (STAB) . Unlike traditional cyanoborohydride methods, the STAB protocol offers superior chemoselectivity, reduced toxicity, and compatibility with the sensitive pyrrole ring system. We present a "Generate-and-React" strategy that circumvents the isolation of the unstable aldehyde intermediate.
Chemical Biology & Mechanistic Rationale
The Substrate Challenge
Pyrrole-3-acetaldehyde is electronically distinct from its indole counterpart (indole-3-acetaldehyde). The pyrrole ring is exceptionally electron-rich (
-
Instability: The free aldehyde rapidly undergoes self-condensation or oxidation to the carboxylic acid upon exposure to air.
-
Acid Sensitivity: Strong acidic conditions required for some imine formations can trigger polymerization of the pyrrole ring.
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
While Sodium Cyanoborohydride (
-
Mechanism: STAB is less nucleophilic than
and bulky. It does not reduce aldehydes/ketones at a significant rate in non-alcoholic solvents, allowing the amine to react with the aldehyde to form an imine (or iminium ion) first. STAB then selectively reduces the iminium species. -
Selectivity: It avoids reducing the pyrrole double bonds, a risk associated with catalytic hydrogenation (
).
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of STAB-mediated reductive amination, highlighting the critical iminium intermediate and avoided side reactions.
Experimental Protocols
Protocol A: The "Generate-and-React" Method (Recommended)
Context: Since pyrrole-3-acetaldehyde is unstable, this protocol starts from the stable precursor 3-(2,2-diethoxyethyl)-1H-pyrrole (diethyl acetal).
Reagents & Materials
-
Precursor: 3-(2,2-diethoxyethyl)-1H-pyrrole (1.0 equiv)
-
Amine: Desired primary or secondary amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Acid Catalyst: Acetic Acid (AcOH)[1]
-
Deprotection Reagent: 1M HCl or Formic Acid
Step-by-Step Methodology
-
Acetal Deprotection (In-Situ Generation):
-
Dissolve the acetal precursor in a minimal amount of THF/Water (4:1).
-
Add 1M HCl (catalytic amount) or Formic acid and stir at Room Temperature (RT) for 1–2 hours.
-
Validation: Monitor by TLC (disappearance of acetal) or LCMS.
-
CRITICAL: Do not isolate the aldehyde. Neutralize the mixture carefully with saturated
to pH ~6-7. Perform a rapid extraction with DCE. Dry the organic layer with for only 5 minutes and filter directly into the amination vessel.
-
-
Imine Formation:
-
To the fresh aldehyde solution in DCE, add the Amine (1.1 equiv).
-
Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes imine formation and buffers the basicity of the amine.
-
Stir at RT for 30–60 minutes under Nitrogen.
-
Optional: Add activated 4Å Molecular Sieves to drive the equilibrium if the amine is sterically hindered.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous
.[2] -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (typically DCM/MeOH/NH4OH systems).
-
Protocol B: Direct Amination (For Isolated Aldehydes)
Use this only if you have freshly prepared/purified pyrrole-3-acetaldehyde.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 Aldehyde : 1.1 Amine : 1.4 STAB | Excess reductant ensures completion; slight excess amine prevents dialkylation. |
| Solvent | DCE (Preferred) or DCM | DCE promotes faster reaction rates than THF for STAB reductions. |
| Concentration | 0.1 M – 0.2 M | Dilution prevents intermolecular polymerization of the pyrrole. |
| Additives | AcOH (1.0 equiv) | Essential for ketone reactions; highly recommended for pyrrole aldehydes to ensure protonation of the imine. |
Troubleshooting & Critical Process Parameters (CPP)
Decision Logic for Optimization
Figure 2: Troubleshooting decision tree for optimizing yield and selectivity.
Common Failure Modes
-
Low Yield / Polymerization:
-
Cause: Reaction medium too acidic.
-
Fix: Ensure the quenching of the acetal hydrolysis is effective. Do not use strong mineral acids in the amination step.
-
-
No Reaction (Aldehyde Recovery):
-
Cause: Imine failed to form (wet solvent or hindered amine).
-
Fix: Add 4Å Molecular Sieves; increase AcOH to 1.5 equiv; extend the "pre-mix" time of aldehyde and amine before adding STAB.
-
-
Dialkylation (with Primary Amines):
-
Cause: The product amine is more nucleophilic than the starting amine.
-
Fix: Use a larger excess of the primary amine (1.5–2.0 equiv) or switch to a stepwise procedure (form imine in MeOH, evaporate, then reduce in DCE).
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Synthesis of Amines.[1][4][5][6][7] [Link]
-
Master Organic Chemistry. (2017). Reductive Amination. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Polysubstituted Pyrrole Ethylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Microwave-Assisted Pyrrole Synthesis
Polysubstituted pyrroles are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The pyrrole ethylamine moiety, in particular, is a significant pharmacophore. The development of rapid, efficient, and sustainable synthetic methodologies is therefore a critical task for drug discovery and development.[4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial improvements over conventional heating methods.[6][7] By utilizing dielectric heating, microwaves provide rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced purity.[7][8][9] This approach aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reaction conditions.[4][8]
These application notes provide a comprehensive guide to the microwave-assisted synthesis of polysubstituted pyrrole ethylamines, focusing on the highly versatile Paal-Knorr reaction. We will explore the mechanistic underpinnings, provide detailed, validated protocols, and discuss the critical parameters for successful synthesis and characterization.
The Core Chemistry: The Microwave-Enhanced Paal-Knorr Reaction
The Paal-Knorr synthesis is a cornerstone method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10][11]
Mechanism Deep Dive: The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. Microwave irradiation significantly accelerates this process. The mechanism involves:
-
Nucleophilic Attack: The primary amine attacks one of the carbonyl carbons of the 1,4-diketone.
-
Iminium Formation: A subsequent dehydration step forms an imine intermediate.
-
Intramolecular Cyclization: The remaining enol or enamine attacks the imine, leading to the formation of the five-membered ring.
-
Final Dehydration: The resulting intermediate undergoes a final dehydration step to afford the stable, aromatic polysubstituted pyrrole.
Microwave energy efficiently couples with polar intermediates in the reaction, dramatically increasing the rate of the cyclization and dehydration steps, which are often the rate-limiting stages in conventional heating.[7] This rapid, localized heating minimizes the formation of side products that can occur during prolonged thermal stress.[7][9]
Overall Synthetic Workflow
The synthesis of a target polysubstituted pyrrole ethylamine can be strategically divided into three main stages. This workflow provides a modular approach, allowing for diversification at multiple points.
Sources
- 1. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ajrconline.org [ajrconline.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine
[1]
Ticket ID: PUR-PYR-001 Status: Open Subject: Troubleshooting chromatography issues for acid-sensitive pyrrole-amines. Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "I am trying to purify 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine. My product streaks on the column, and sometimes the band turns dark/black during elution. Yields are inconsistent."
Scientist Analysis: This molecule presents a classic "double-bind" in chromatography:
-
The Pyrrole Core: Electron-rich and acid-sensitive .[1] It is prone to oxidation and acid-catalyzed polymerization (turning black) when exposed to the acidic surface of standard silica gel (
).[1] -
The Primary Amine: Highly polar and basic . It forms strong hydrogen bonds with the silanol groups (
) on the silica surface, causing severe peak tailing (streaking) and poor separation.
The Solution: You must neutralize the stationary phase to protect the pyrrole while simultaneously blocking silanol sites to allow the amine to elute freely.
Troubleshooting Modules (FAQs)
Module A: The "Black Column" Phenomenon (Decomposition)
Q: Why does my product band turn dark brown/black on the silica column?
A: This is likely acid-catalyzed polymerization .[1] Standard silica gel is slightly acidic. Electron-rich pyrroles (like your 1,2,5-trimethyl derivative) are highly reactive.[1] Upon contact with acidic silanols, the pyrrole ring can undergo electrophilic aromatic substitution with itself, leading to oligomers and polymers (the "black tar").
Resolution Protocol:
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and generally safer for sensitive pyrroles.
-
Neutralize Silica: If you must use silica, you must pre-treat it with a base (see Protocol 1 below).
-
Avoid Acidic Modifiers: Never use acetic acid or TFA in your mobile phase.
Module B: Peak Tailing (Streaking)
Q: My product elutes as a smear from solvent front to baseline. How do I sharpen the peak?
A: This is amine-silanol interaction .[1]
The primary amine (
Resolution Protocol:
-
Mobile Phase Modifier: Add 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
Solvent System: Use a gradient of Dichloromethane (DCM) and Methanol (MeOH). Start with 95:5 DCM:MeOH (+1% TEA) and increase polarity carefully.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification strategy based on your specific observations.
Figure 1: Decision tree for selecting stationary phases and modifiers based on observed compound stability.
Validated Experimental Protocols
Protocol 1: Silica Gel Neutralization (The "Slurry" Method)
Use this if Neutral Alumina is unavailable.
Reagents:
Step-by-Step:
-
Prepare Slurry: Suspend the required amount of silica gel in a solution of 2% TEA in Hexanes (or DCM).
-
Pack Column: Pour the slurry into the column and pack as usual.
-
Flush: Flush the column with 2–3 column volumes (CV) of the starting mobile phase (e.g., DCM + 1% TEA).
-
Why? This saturates the silica surface with TEA, neutralizing acidic sites before your sensitive pyrrole touches them [1][2].
-
-
Load: Load your crude material (dissolved in a minimum amount of DCM/TEA).
Protocol 2: Mobile Phase Optimization
Recommended Solvent System for 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine.
| Parameter | Recommendation | Notes |
| Base Solvent | Dichloromethane (DCM) | Excellent solubility for pyrroles.[1] |
| Polar Modifier | Methanol (MeOH) | Increases elution strength for the amine. |
| Additive | Triethylamine (TEA) (1% v/v) | CRITICAL. Prevents tailing and decomposition. |
| Gradient | 0% | Start isocratic (100% DCM + 1% TEA) for 2 CVs, then ramp. |
| Detection | UV (254 nm) or Vanillin Stain | Pyrroles turn bright red/purple with Vanillin stain. |
Senior Scientist Note:
"If you use TEA, your isolated product will likely contain Triethylammonium salts. To remove them, dissolve your final purified gum in DCM and wash with saturated aqueous
or dilute, then dry over and concentrate." [3]
Advanced Troubleshooting: The "Ammonia" Alternative
If TEA salts are problematic for your downstream steps, use Ammonia-saturated Methanol .[1]
Workflow:
-
Bubble anhydrous
gas into cold Methanol for 30 minutes (or buy 7N in MeOH). -
Use this "Ammoniated MeOH" as your polar solvent component.
-
Advantage: Ammonia is volatile.[3] It evaporates on the rotovap, leaving the free-base amine product without residual salts.
Figure 2: Workflow for using Ammonia to avoid salt contamination in final product.
References
-
Biotage. (2023).[4][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[6] Retrieved from [1]
-
Reddit (r/ChemPros). (2024). Triethylammonium after flash chromatography - Removal strategies. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine Product Data. (Used for structural analog comparison). Retrieved from [1]
Technical Support Center: Optimizing the Henry Reaction for Pyrrole Nitroalkene Intermediates
Welcome to the technical support hub for the synthesis of pyrrole nitroalkene intermediates via the Henry (nitroaldol) reaction. This guide is tailored for researchers, scientists, and drug development professionals seeking to optimize this critical C-C bond-forming reaction and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What is the Henry reaction in the context of pyrrole chemistry?
The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane (like nitromethane) and an aldehyde or ketone.[1][2] In this specific application, a pyrrole-aldehyde (e.g., pyrrole-2-carboxaldehyde) is reacted with a nitroalkane to form a β-nitro alcohol intermediate. This intermediate is often not isolated but is subsequently dehydrated in situ or in a separate step to yield the target pyrrole nitroalkene, a valuable building block in medicinal chemistry.[3][4]
Q2: Why is my reaction yield of the pyrrole nitroalkene consistently low?
Low conversion is a frequent issue and can stem from several factors. The Henry reaction is reversible, which can inherently limit the yield of the initial β-nitro alcohol adduct.[1][5][6] Other common causes include:
-
Ineffective Catalysis: The choice and concentration of the base are critical.
-
Unfavorable Equilibrium: The equilibrium may favor the starting materials (a retro-Henry reaction).[7]
-
Sub-optimal Conditions: Temperature and solvent play a significant role in both the initial addition and the subsequent dehydration step.[8][9]
-
Competing Side Reactions: Undesired reaction pathways can consume starting materials or the product.[5]
Q3: How do I choose the appropriate base for the reaction?
The base deprotonates the nitroalkane to form the nucleophilic nitronate anion, initiating the reaction.[10] The choice depends on the desired outcome:
-
For isolating the β-nitro alcohol: Use a catalytic amount of a mild base to disfavor the subsequent dehydration. Examples include organic amines like triethylamine (TEA) or weak inorganic bases.[2][11]
-
For direct conversion to the nitroalkene: A stronger base or a stoichiometric amount of a weaker base, often paired with higher temperatures, can promote both the Henry reaction and the subsequent elimination of water. Ammonium acetate is a classic choice for this one-pot approach.
Q4: Can the β-nitro alcohol intermediate be converted to other functional groups?
Absolutely. The synthetic utility of the Henry reaction lies in the versatility of its products.[1] The β-nitro alcohol can be:
-
Dehydrated to a nitroalkene .[11]
-
Reduced to a β-amino alcohol .[1]
-
Oxidized to an α-nitro ketone .[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrrole nitroalkenes.
Issue 1: Low or No Conversion of Starting Pyrrole-Aldehyde
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive or Insufficient Base | Verify the purity and age of the base. Check the pH of the reaction mixture if applicable. | Use a freshly opened or purified base. Incrementally increase the catalyst loading (e.g., from 0.1 eq to 0.2 eq). Consider a stronger base like DBU if milder bases are ineffective.[2] |
| Unfavorable Reaction Equilibrium | Monitor the reaction by TLC or LC-MS. If product forms initially but then disappears, a retro-Henry reaction is likely.[7] | Use an excess of the nitroalkane (e.g., 2-5 equivalents) to push the equilibrium towards the product.[6] Consider removing water as it forms, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene. |
| Low Substrate Reactivity | Pyrrole aldehydes with electron-donating groups can be less electrophilic and react slower. | Increase the reaction temperature in 10°C increments. Switch to a more polar, aprotic solvent like DMSO, which can accelerate the reaction rate compared to solvents like water.[9] |
| Steric Hindrance | If using a substituted pyrrole-aldehyde or a larger nitroalkane, steric clash can impede the reaction.[5] | Increase reaction time and/or temperature. Consider using a less sterically demanding base. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Cannizzaro Reaction | If using a strong base (e.g., NaOH) with a pyrrole-aldehyde lacking α-protons, look for the corresponding pyrrole-alcohol and pyrrole-carboxylic acid byproducts.[5][12] | Switch to a non-hydroxide base, such as an organic amine (TEA, DBU) or an alkali carbonate (K₂CO₃).[13] |
| Polymerization/Decomposition | The reaction mixture darkens significantly, and TLC shows a smear at the baseline. Pyrroles and nitroalkenes can be unstable.[14] | Run the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. Lower the reaction temperature and monitor carefully to avoid over-heating. Purify the product immediately after workup. |
| Nef Reaction during Workup | If using an acidic workup, the intermediate nitronate salt can hydrolyze to a ketone or aldehyde.[7] | Perform a neutral or mildly basic workup. Quench the reaction with a saturated solution of NH₄Cl instead of a strong acid. |
Issue 3: Incomplete Dehydration of the β-Nitro Alcohol Intermediate
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Temperature/Time | ¹H NMR or LC-MS of the crude product shows a significant amount of the β-nitro alcohol adduct alongside the desired nitroalkene. | Increase the reaction temperature or prolong the reaction time. Refluxing is often required for complete dehydration. |
| Ineffective Dehydrating Agent | The chosen base/catalyst system is not strong enough to promote elimination. | If the nitro alcohol has been isolated, subject it to a separate dehydration step. Common methods include refluxing with acetic anhydride and a base like sodium acetate, or using methanesulfonyl chloride (MsCl) followed by treatment with a base like TEA.[15] |
Visualized Mechanisms and Workflows
Diagrams provide a clear visual reference for the underlying chemistry and experimental processes.
Caption: The four-step mechanism of the Henry reaction leading to a nitroalkene.
Caption: A decision tree for troubleshooting low-yield Henry reactions.
Optimized Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of (E)-2-(2-nitrovinyl)-1H-pyrrole from pyrrole-2-carboxaldehyde and nitromethane.
Materials:
-
Pyrrole-2-carboxaldehyde
-
Nitromethane
-
Ammonium Acetate (NH₄OAc)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyrrole-2-carboxaldehyde (1.0 eq).
-
Reagent Addition: Add methanol as the solvent, followed by nitromethane (3.0 eq) and ammonium acetate (1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.[16]
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and compare the data with literature values.[18][19]
References
-
Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. (2012). Organic Letters. 8
-
Technical Support Center: Troubleshooting the Henry Condensation for Nitrostyrene Synthesis. BenchChem. 5
-
Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. (2012). National Institutes of Health. 9
-
Henry reaction. Wikipedia. 1
-
Technical Support Center: Side Reactions in the Henry Reaction of 2-Nitropropane. BenchChem. 7
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017). Sciencemadness.org.
-
Henry Reaction. Organic Chemistry Portal. 2
-
Henry reaction between (hetero)aromatic aldehydes and nitromethane catalyzed by urea–based DESs. ResearchGate. 20
-
Henry Nitroaldol Reaction. Alfa Chemistry. 10
-
Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. (2019). ResearchGate. 21
-
Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration. (2018). The Journal of Organic Chemistry. 16
-
Organo-photocatalytic Synthesis of Functionalized Pyrroles from 2H-Azirines and -Substituted Nitroalkenes. (2022). Thieme. 17
-
Henry Reaction. SynArchive. 22
-
Technical Support Center: Optimizing the Henry Reaction for 1-Nitropropan-2-ol Synthesis. BenchChem. 11
-
Henry Reaction. (2022). YouTube. 12
-
Pyrrole. Wikipedia. 14
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. (2022). MDPI. 3
-
Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. (2020). National Institutes of Health. 23
-
Optimization of the Henry reaction. ResearchGate. 24
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. 25
-
Hydrolase-catalyzed fast Henry reaction of nitroalkanes and aldehydes in organic media. (2010). Journal of Biotechnology. 26
-
Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. (2004). Angewandte Chemie International Edition. 27
-
Purification of crude pyrroles. Google Patents. 28
-
Synthesis of Amino-Acid-Based Nitroalkenes. (2022). MDPI. 15
-
Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. (2022). MDPI. 29
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications. 18
-
Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. 19
-
HENRY REACTION (Mini-review). (2024). ResearchGate. 6
-
A new synthesis of pyrroles from nitroalkenes. Semantic Scholar. 30
-
The FTIR spectrum for Pyrrole. ResearchGate. 31
-
Retrosynthesis of nitro-olefins. (A) Henry reaction: control over regioisomer synthesis. (B) β-Elimination. ResearchGate. 4
-
Purification and properties of pyrrole. OpenBU. 32
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2016). Scientific Research Publishing. 13
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 14. Pyrrole - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. acgpubs.org [acgpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. synarchive.com [synarchive.com]
- 23. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Troubleshooting [chem.rochester.edu]
- 26. Hydrolase-catalyzed fast Henry reaction of nitroalkanes and aldehydes in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. uwindsor.ca [uwindsor.ca]
- 28. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 29. mdpi.com [mdpi.com]
- 30. semanticscholar.org [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. DSpace [open.bu.edu]
Technical Support Center: Stability & Storage of 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine
[1][2]
Topic: Preservation and Handling of 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine CAS: 1249757-80-9 (Generic reference for analogs) Document ID: TSC-PYR-003 Status: Active[1]
Introduction: Understanding Your Molecule
Welcome to the Technical Support Center. You are likely working with 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine , a specialized heterocyclic building block.[1][2]
As a Senior Application Scientist, I must emphasize that this molecule is chemically fragile . It combines an electron-rich pyrrole ring with a reactive primary amine .[2] This duality creates a "perfect storm" for degradation if not handled with rigorous exclusion of oxygen and moisture.[2] The pyrrole core is prone to oxidative polymerization (turning samples black/tarry), while the amine is hygroscopic and nucleophilic.[1][2]
This guide provides a self-validating system to ensure your experimental data remains reproducible.
Module 1: The Degradation Mechanism
To prevent degradation, you must understand why it happens.[1][2] This molecule degrades primarily through two pathways: Oxidative Polymerization and Carbonate Formation .[2]
Visualizing the Threat
The following diagram illustrates the decision logic for storage and the consequences of improper handling.
Caption: Figure 1. Degradation pathways showing the high vulnerability of the free base form to oxidation and moisture compared to the salt form.[2]
Module 2: Storage Protocol (The "How-To")
The storage strategy depends entirely on whether you possess the Free Base (usually a viscous oil) or a Salt (solid).[2]
Comparative Storage Requirements
| Parameter | Free Base (Oil) | Salt (Solid) | Reasoning |
| Temperature | -80°C (Ideal) or -20°C | -20°C | Cold slows kinetic oxidation rates.[1][2] |
| Atmosphere | Argon/Nitrogen (Strict) | Desiccated | Oxygen triggers radical polymerization of the pyrrole.[2] |
| Container | Amber Glass (Silanized) | Amber Glass | Blocks UV light which catalyzes auto-oxidation.[2] |
| Shelf Life | < 1 Month (if opened) | 6-12 Months | Salts stabilize the amine and reduce ring electron density.[2] |
Protocol A: Handling the Free Base (Critical)
Use this protocol if your compound is a liquid or oil.[1][2]
-
Aliquot Immediately: Never store the bulk bottle after opening. Divide the oil into single-use aliquots inside a glovebox or under a cone of Nitrogen.
-
Solvent Storage (Recommended): If you cannot use it immediately, dissolve the oil in degassed anhydrous ethanol or DMSO (stored at -20°C).[2]
-
Why? Dilution reduces the probability of intermolecular polymerization reactions.[2]
-
-
Inert Seal: Flush the headspace with Argon (heavier than air) before capping.[2] Parafilm is insufficient; use a Teflon-lined cap and electrical tape.[2]
Protocol B: Handling the Salt
Use this protocol if your compound is a powder (e.g., Hydrochloride, Fumarate).[1][2]
-
Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite™ or Silica Gel).[2]
-
Warm Up First: Before opening the vial, allow it to warm to room temperature for 30 minutes.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from pale yellow to dark brown/black. Is it still usable?
Diagnosis: Oxidative Polymerization. The pyrrole ring is electron-rich.[2][3][4] Upon exposure to air and light, it undergoes radical oxidation, forming "polypyrrole" chains.[1][2]
-
Action:
Q2: The oil has solidified into a white crust on the cap.
Diagnosis: Carbamate/Carbonate Formation.
The primary amine side chain (
-
Action:
Q3: Can I store the free base in Chloroform ( )?
Verdict: NO.
-
Reasoning: Chloroform often contains trace amounts of Hydrochloric Acid (
) from decomposition or stabilizers.[2] Strong acids can trigger the acid-catalyzed polymerization of pyrroles (turning them red/purple).[2] -
Alternative: Use Dichloromethane (
) stabilized with amylene, or anhydrous Methanol.[1][2]
Q4: How do I convert the unstable free base into a stable salt?
Protocol:
Module 4: Experimental Workflow Visualization
Use the following workflow to determine the purity of your stored sample before use in critical assays.
Caption: Figure 2. Quality Control workflow. Visual inspection is the first line of defense; NMR confirms the integrity of the pyrrole ring protons.[2]
References
-
Sigma-Aldrich. 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine Product Information. Sigma-Aldrich.[2] Link
-
Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2] (General reference for Pyrrole reactivity).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Amine oxidation and storage principles).
-
Revollo, J. (2015).[2] Degradation mechanism of pyrrole. Chemistry Stack Exchange. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. vaia.com [vaia.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Amine system problems arising from heat stable salts and solutions to improve system performance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Guide to the X-ray Crystallography of 1,2,5-Trimethylpyrrole Salts: A Practical Framework for Researchers
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, atom-level view into the solid state, revealing not just the molecule's connectivity but also its conformation and the intricate dance of intermolecular interactions that govern its crystal packing. This guide provides a comprehensive framework for obtaining and analyzing X-ray crystallography data for the salts of 1,2,5-trimethylpyrrole, a versatile heterocyclic compound with applications in organic synthesis, materials science, and medicinal chemistry.[1]
While crystallographic data for the salts of 1,2,5-trimethylpyrrole are not yet publicly available, this guide establishes a robust, proactive protocol. It outlines the synthesis of the parent compound, its conversion into hydrochloride and hydrobromide salts, detailed crystallization methodologies, and a clear framework for data analysis and comparison. By leveraging data from a closely related heterocyclic salt, pyrazolium chloride, as a reference, this document serves as a practical roadmap for researchers venturing into the structural elucidation of these promising compounds.
Comparative Crystallographic Analysis: A Template for Discovery
The primary goal of crystallizing different salt forms of a target molecule is to understand how the counterion influences the crystal packing and, consequently, the material's physicochemical properties. A comparative analysis of the crystallographic data is essential. The table below outlines the key parameters for such a comparison, using the published data for pyrazolium chloride as a tangible example.[2] Researchers who successfully crystallize the salts of 1,2,5-trimethylpyrrole can use this template to contextualize their findings.
Table 1: Comparative Crystallographic Parameters for Heterocyclic Salts
| Parameter | Pyrazolium Chloride (Reference)[2] | 1,2,5-Trimethylpyrrole HCl (Hypothetical) | 1,2,5-Trimethylpyrrole HBr (Hypothetical) |
| Chemical Formula | C₃H₅ClN₂ | C₇H₁₂ClN | C₇H₁₂BrN |
| Formula Weight | 104.54 g/mol | 145.63 g/mol | 190.08 g/mol |
| Crystal System | Monoclinic | To be determined | To be determined |
| Space Group | P2₁/n | To be determined | To be determined |
| Unit Cell Dimensions | |||
| a (Å) | 8.3797 | To be determined | To be determined |
| b (Å) | 7.3935 | To be determined | To be determined |
| c (Å) | 8.7051 | To be determined | To be determined |
| α (°) | 90 | To be determined | To be determined |
| β (°) | 114.398 | To be determined | To be determined |
| γ (°) | 90 | To be determined | To be determined |
| Volume (ų) | 491.49 | To be determined | To be determined |
| Z (Molecules/unit cell) | 4 | To be determined | To be determined |
| Calculated Density (g/cm³) | 1.412 | To be determined | To be determined |
| R-factor | 0.0449 | To be determined | To be determined |
Data for Pyrazolium Chloride sourced from the Crystallography Open Database (COD Number: 7026100) and its associated publication.[2]
Experimental Protocols: From Synthesis to Single Crystals
The foundation of any crystallographic study is the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The following protocols provide a detailed guide for these critical steps.
Part 1: Synthesis of 1,2,5-Trimethylpyrrole via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and efficient method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine.[3][4][5][6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexane-2,5-dione (1 equivalent) and an excess of methylamine (CH₃NH₂, ~2 equivalents), either as an aqueous solution (e.g., 40 wt%) or in an appropriate solvent like ethanol.
-
Solvent and Catalyst: While the reaction can sometimes proceed neat, using a solvent like ethanol or acetic acid can facilitate the reaction. A weak acid catalyst, such as acetic acid, is often added to accelerate the cyclization.[5]
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If an aqueous solution of methylamine was used, extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude 1,2,5-trimethylpyrrole can be further purified by vacuum distillation.
Part 2: Formation of 1,2,5-Trimethylpyrrole Salts
The formation of hydrochloride and hydrobromide salts is a straightforward acid-base reaction.
Protocol:
-
Dissolution: Dissolve the purified 1,2,5-trimethylpyrrole in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane, in a clean, dry flask.
-
Acid Addition: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise. For the hydrobromide salt, use hydrogen bromide (HBr) gas or a solution.
-
Precipitation: The corresponding pyrrolium salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the precipitate with a small amount of cold, anhydrous solvent to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum to remove any residual solvent. The resulting solid should be stored in a desiccator to prevent moisture absorption.
Part 3: Crystallization of 1,2,5-Trimethylpyrrole Salts
Growing X-ray quality single crystals is often the most challenging step. The following are two common and effective methods for small organic salts.[7][8][9]
Method A: Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent system in which the salt has moderate solubility. For salts, polar solvents like ethanol, methanol, or solvent mixtures such as dichloromethane/hexane or THF/hexane are often good starting points.[9]
-
Prepare a Saturated Solution: In a clean vial, add a small amount of the salt and just enough solvent to fully dissolve it with gentle warming.
-
Filtration: Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows the solvent to evaporate slowly over several days to weeks.
-
Crystal Growth: Place the vial in a vibration-free location and allow the crystals to grow undisturbed.
Method B: Vapor Diffusion
-
Setup: Place a small, open vial containing a concentrated solution of the salt (dissolved in a less volatile solvent) inside a larger, sealed jar.
-
Anti-Solvent: In the bottom of the larger jar, add a more volatile "anti-solvent" in which the salt is insoluble.
-
Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the inner vial containing the salt solution. This gradual change in solvent composition will reduce the solubility of the salt, leading to supersaturation and, ideally, the growth of single crystals.
Workflow for Crystallographic Analysis
Once a suitable single crystal is obtained, the process of determining its structure follows a well-defined workflow. This process involves data collection, structure solution, and refinement.
Caption: Workflow from synthesis to final crystallographic analysis.
Interpreting Crystallographic Data: Insights from Pyrazolium Chloride
The crystal structure of pyrazolium chloride offers valuable insights into what researchers might expect to find in the crystal structures of 1,2,5-trimethylpyrrole salts.[2]
-
Crystal System and Space Group: Pyrazolium chloride crystallizes in the monoclinic system with the space group P2₁/n.[2] This is a common space group for organic molecules and indicates a centrosymmetric packing arrangement. The crystal system and space group of the 1,2,5-trimethylpyrrole salts will be fundamental descriptors of their packing symmetry.
-
Intermolecular Interactions: In the solid state, the pyrazolium cations and chloride anions will be held together by a network of non-covalent interactions. Key interactions to look for in pyrrolium salts would include:
-
N-H···Anion Hydrogen Bonds: A strong hydrogen bond between the protonated nitrogen of the pyrrolium ring and the halide anion (Cl⁻ or Br⁻) is expected to be a primary organizing force in the crystal lattice.
-
C-H···Anion Interactions: Weaker hydrogen bonds between the carbon-hydrogen bonds of the pyrrole ring and the methyl groups and the anion will also likely play a significant role in the overall packing.
-
π-π Stacking: Depending on the orientation of the pyrrole rings, π-π stacking interactions between adjacent cations may also be present, contributing to the stability of the crystal structure.
-
A thorough analysis of these interactions, including bond distances and angles, will be crucial for a complete understanding of the solid-state structure and for comparing the effects of different anions.
Conclusion and Future Outlook
This guide provides a comprehensive, actionable framework for the synthesis, crystallization, and crystallographic analysis of 1,2,5-trimethylpyrrole salts. While the specific crystal structures of these salts remain to be determined, the protocols and comparative templates presented here offer a clear path forward for researchers in this area. The successful elucidation of these structures will provide fundamental insights into the solid-state behavior of this important class of compounds, with potential implications for the rational design of new pharmaceuticals and materials with tailored properties. The scientific community is encouraged to pursue this work and contribute the resulting data to public databases, thereby enriching our collective understanding of heterocyclic chemistry.
References
-
PubChem. (n.d.). Pyrazolium chloride. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Boyd, A. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Available from: [Link]
-
Padwa, A. et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]
- Abraham, R. J., et al. (1959). PHYSICAL PROPERTIES OF ALKYL PYRROLES AND THEIR SALTS. Canadian Journal of Chemistry, 37(6), 1056-1062.
- Volkwyn, A. L., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7935-7944.
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. wikiHow. Available from: [Link]
-
Heterocyclic Compounds. (n.d.). SlideShare. Available from: [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Available from: [Link]
- Sutradhar, D., et al. (2017). One-Step Synthesis of 1,2,5-Trisubstituted Pyrroles by Copper Catalyzed Condensation of 1,4-Diones with Primary Amines. Current Organic Chemistry, 21(1), 1-8.
-
PubChem. (n.d.). Pyrrole hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Natural Micron Pharm Tech. (n.d.). 2,5-Dihydro-1H-Pyrrole Hydrochloride. Natural Micron Pharm Tech. Available from: [Link]
- Zhang, J., et al. (2021). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Society Reviews, 50(12), 7114-7140.
- Bullock, E. (1957). THE STRUCTURE OF PYRROLE SALTS AND THE BASIC STRENGTHS OF SOME SIMPLE PYRROLES. Canadian Journal of Chemistry, 35(12), 1688-1694.
-
NIST. (n.d.). 1,2,5-Trimethylpyrrole. NIST WebBook. Available from: [Link]
-
The Good Scents Company. (n.d.). 1,2,5-trimethyl pyrrole. The Good Scents Company. Available from: [Link]
-
PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. Available from: [Link]
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolium chloride | C3H5ClN2 | CID 67909939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of (E)-2,3-dichloro-1-(pyrrolidin-2-ylidene)-Δ2-pyrrolinium bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Bioisosteric Comparison of 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine and Histamine: A Guide for Drug Development Professionals
This guide provides a comprehensive bioisosteric analysis of 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine as a potential analogue of histamine. The content is structured to offer researchers, scientists, and drug development professionals a deep dive into the theoretical underpinnings of this comparison, supported by established principles of medicinal chemistry and detailed experimental protocols for empirical validation.
Introduction: The Enduring Significance of Histamine and the Rationale for Bioisosteric Modification
Histamine, 2-(1H-imidazol-4-yl)ethanamine, is a fundamental biogenic amine with a vast and complex physiological role.[1] It functions as a key mediator in local immune responses, acts as a regulator of gastric acid secretion, and serves as a neurotransmitter in the central nervous system.[1][2] The diverse actions of histamine are mediated by its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[3][4] Each receptor subtype is coupled to different intracellular signaling pathways and exhibits a unique tissue distribution, leading to a wide array of physiological and pathological effects.[4][5]
The therapeutic modulation of the histaminergic system has been a cornerstone of pharmacology for decades. H1 receptor antagonists are widely used in the treatment of allergic conditions, while H2 receptor antagonists have revolutionized the management of peptic ulcers and gastroesophageal reflux disease.[6] More recently, ligands targeting H3 and H4 receptors are being explored for a range of neurological and immunological disorders.
Given the therapeutic importance of histamine receptor ligands, the rational design of novel molecules with improved selectivity, potency, and pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry. One of the most powerful strategies in this pursuit is bioisosterism , the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity.[7]
This guide focuses on a theoretical bioisosteric comparison between histamine and a novel pyrrole-based analogue, 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine . The core of this analysis lies in the replacement of the imidazole ring of histamine with a 1,2,5-trimethylpyrrole scaffold. This substitution is hypothesized to alter the molecule's physicochemical properties, which in turn could modulate its interaction with histamine receptors, potentially leading to a unique pharmacological profile. While direct experimental data for 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine is not currently available in the public domain, this guide will provide a robust theoretical framework for its evaluation, grounded in established medicinal chemistry principles, and will detail the necessary experimental workflows for its synthesis and characterization.
Structural and Physicochemical Comparison: A Tale of Two Heterocycles
The fundamental difference between histamine and its pyrrole bioisostere lies in the nature of their heterocyclic cores. The imidazole ring of histamine is a 1,3-diazole, containing two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. This arrangement imparts a unique electronic and acid-base character to the molecule. In contrast, the 1,2,5-trimethylpyrrole ring contains only one nitrogen atom and is substituted with three methyl groups.
| Property | Histamine | 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine (Predicted) | Rationale for Prediction |
| Molecular Formula | C5H9N3 | C9H16N2 | Direct calculation from structure. |
| Molecular Weight | 111.14 g/mol | 152.25 g/mol | Direct calculation from structure. |
| Heterocyclic Core | Imidazole | 1,2,5-Trimethylpyrrole | Bioisosteric replacement. |
| pKa (Side Chain Amine) | ~9.4 | ~9.5-10.0 | The ethylamine side chain is the primary determinant of this pKa. The electronic effect of the trimethylpyrrole ring is expected to be slightly different from imidazole, but a significant deviation is not anticipated. |
| pKa (Heterocycle) | ~5.8 (imidazole ring) | N/A (pyrrole is much less basic) | Pyrroles are significantly less basic than imidazoles due to the delocalization of the nitrogen lone pair into the aromatic system. The additional nitrogen in imidazole provides a site for protonation without disrupting aromaticity. |
| LogP | -0.70 | Higher (more lipophilic) | The replacement of two nitrogen atoms with carbon and the addition of three methyl groups will significantly increase the lipophilicity of the molecule. |
| Hydrogen Bonding | H-bond donor and acceptor (imidazole ring) | H-bond acceptor (pyrrole nitrogen lone pair, though less available) | The imidazole ring of histamine can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like N). The pyrrole ring lacks the donor capability and its acceptor strength is reduced due to lone pair delocalization. |
Predicted Biological Activity: A Hypothesis-Driven Exploration
The substitution of the imidazole ring with a trimethylpyrrole moiety is expected to have a profound impact on the molecule's interaction with histamine receptors. The differences in basicity, hydrogen bonding potential, and overall shape will likely lead to altered affinity and selectivity profiles.
Hypothesized Receptor Interactions:
-
H1 Receptor: The interaction with the H1 receptor is known to be sensitive to the aromatic nature and the presence of a basic nitrogen in the side chain. The increased lipophilicity of the pyrrole analogue might enhance its affinity for the typically hydrophobic binding pocket of the H1 receptor. However, the altered hydrogen bonding capacity of the pyrrole ring could negatively impact binding.
-
H2 Receptor: Activation of the H2 receptor is critically dependent on the tautomeric state and hydrogen bonding capabilities of the imidazole ring. The inability of the pyrrole ring to mimic this is likely to result in significantly reduced or abolished agonist activity at the H2 receptor.
-
H3 and H4 Receptors: The binding pockets of H3 and H4 receptors are known to accommodate a wider range of heterocyclic scaffolds. The increased lipophilicity and altered shape of the trimethylpyrrole analogue could potentially lead to significant affinity for these receptors, possibly with a different agonist/antagonist profile compared to histamine.
Experimental Protocols for Validation
To empirically validate the predicted properties of 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine, a series of well-established in vitro assays are required. The following protocols provide a detailed, step-by-step guide for the synthesis and pharmacological characterization of this novel compound.
Synthesis of 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine
A plausible synthetic route for the target compound is via a modified Paal-Knorr pyrrole synthesis followed by functional group manipulation.
DOT Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine.
Step-by-Step Protocol:
-
Paal-Knorr Pyrrole Synthesis:
-
To a solution of 3-methyl-2,5-hexanedione in a suitable solvent (e.g., ethanol or acetic acid), add an excess of ethylamine.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 1-ethyl-2,5-dimethyl-3-methyl-1H-pyrrole by column chromatography.
-
-
Vilsmeier-Haack Formylation:
-
To a solution of phosphoryl chloride in anhydrous dimethylformamide (DMF) at 0°C, add the synthesized pyrrole derivative dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product, 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with an organic solvent and purify by column chromatography.
-
-
Wittig Reaction:
-
Prepare the Wittig reagent from nitromethyltriphenylphosphonium bromide and a strong base (e.g., sodium hydride) in an anhydrous solvent.
-
Add the synthesized aldehyde to the Wittig reagent and stir at room temperature.
-
After the reaction is complete, quench with water and extract the product, 1-ethyl-2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrole.
-
-
Reduction:
-
To a solution of the nitrovinylpyrrole in an anhydrous ether (e.g., diethyl ether or THF), carefully add a reducing agent such as lithium aluminum hydride (LiAlH4) at 0°C.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting solids and extract the final product, 2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanamine, from the filtrate. Purify by distillation or column chromatography.
-
Pharmacological Evaluation
DOT Diagram of the Pharmacological Evaluation Workflow:
Caption: Workflow for the pharmacological evaluation of the test compound.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for each of the four human histamine receptors (H1, H2, H3, and H4).
-
Principle: A competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
-
General Protocol:
-
Prepare cell membranes from cell lines stably expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2, [3H]-Nα-methylhistamine for H3, or [3H]-histamine for H4) and varying concentrations of the test compound.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the test compound at each histamine receptor.
-
H1 Receptor - Calcium Mobilization Assay:
-
Seed cells expressing the H1 receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound and measure the change in fluorescence over time using a fluorescence plate reader.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known H1 agonist (e.g., histamine) and measure the inhibition of the agonist-induced calcium response.
-
-
H2 Receptor - cAMP Accumulation Assay:
-
Seed cells expressing the H2 receptor in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound and incubate.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).
-
To test for antagonist activity, pre-incubate with the test compound before stimulating with an H2 agonist (e.g., amthamine).
-
-
H3 and H4 Receptors - cAMP Inhibition Assay:
-
Seed cells expressing the H3 or H4 receptor in a 96-well plate.
-
Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.
-
Add varying concentrations of the test compound and incubate.
-
Measure the decrease in intracellular cAMP levels.
-
To test for antagonist/inverse agonist activity, assess the ability of the test compound to block the inhibitory effect of a known agonist (e.g., (R)-α-methylhistamine for H3, 4-methylhistamine for H4).
-
Signaling Pathways
DOT Diagram of Histamine Receptor Signaling Pathways:
Caption: Simplified signaling pathways of the four histamine receptor subtypes.
Conclusion
The bioisosteric replacement of the imidazole ring in histamine with a 1,2,5-trimethylpyrrole moiety represents a rational approach to designing novel histamine receptor ligands. This guide has provided a theoretical framework for comparing 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine with histamine, highlighting the predicted differences in their physicochemical properties and potential biological activities. The detailed experimental protocols outlined herein offer a clear path for the synthesis and pharmacological characterization of this and other novel pyrrole-based histamine analogues. The empirical data generated from these studies will be crucial in validating the hypotheses presented and could pave the way for the discovery of new therapeutic agents targeting the histaminergic system.
References
-
human Histamine H3 Receptor Cell Line. Revvity.
- Application Notes and Protocols for Studying H4 Receptor Function Using 4-Methylhistamine. Benchchem. [URL: Not available]
- Application Notes: Histamine H2 Receptor Binding Assay Using Arpromidine. Benchchem. [URL: Not available]
-
Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays.
-
Histamine. Wikipedia.
-
Histamine and its receptors. PMC - NIH.
- Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists. Benchchem. [URL: Not available]
- Application Notes and Protocols for In Vitro H2 Receptor Antagonism Assay of Burimamide. Benchchem. [URL: Not available]
- Application Notes and Protocols for In Vitro Histamine H1 Receptor Assay of Phenyltoloxamine. Benchchem. [URL: Not available]
-
Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. PMC.
-
Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Publications.
-
Histamine. Britannica.
-
Paal–Knorr synthesis. Wikipedia.
- Bioisosterism. Wikipedia. [URL: Not available]
- Application Notes and Protocols for In Vitro Histamine H1 Receptor Binding Assays Using Buclizine. Benchchem. [URL: Not available]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
-
Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI.
-
Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. PMC.
-
Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs.
-
Profiling of histamine H4 receptor agonists in native human monocytes. PMC - NIH.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [URL: Not available]
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
-
Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. PubMed.
-
Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors.
- dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Publikationsserver der Universität Regensburg. [URL: Not available]
-
Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. PMC.
-
Physiological implications of biased signaling at histamine H2 receptors. PMC - NIH.
-
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine AldrichCPR 83732-75-6. Sigma-Aldrich.
-
Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC.
- One‐pot synthesis of 2‐methyl‐1,2,5‐triphenyl‐1,2‐dihydro‐3H‐pyrrol‐3‐one 3 a from propargylamine 1 a and benzoyl chloride.
-
Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. PMC.
-
Histamine and its receptors. PMC.
-
Selective impairment of atrioventricular conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, two histamine H1-receptor agonists. PubMed.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
-
Discovery of a novel member of the histamine receptor family. PubMed.
-
Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. PubMed.
- One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst.
- Various synthetic routes for the synthesis of amine 1 Comparison of the...
-
Histamine regulates activities of neurons in the ventrolateral preoptic nucleus. PMC - NIH.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
